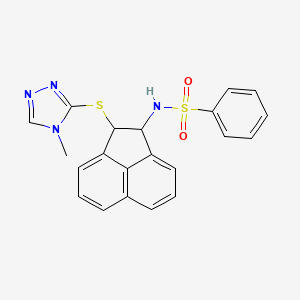

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide

Description

N-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide is a structurally complex molecule featuring a benzenesulfonamide core linked to a dihydroacenaphthylene moiety and a 4-methyl-1,2,4-triazolethio group. This hybrid architecture combines sulfonamide pharmacophores with a fused bicyclic system and a sulfur-containing heterocycle, making it a candidate for diverse biological and material science applications. Its synthesis typically involves multi-step reactions, including cyclization and sulfonylation, as observed in related triazole-sulfonamide hybrids .

Properties

IUPAC Name |

N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S2/c1-25-13-22-23-21(25)28-20-17-12-6-8-14-7-5-11-16(18(14)17)19(20)24-29(26,27)15-9-3-2-4-10-15/h2-13,19-20,24H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWXANCJYIKIKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SC2C(C3=CC=CC4=C3C2=CC=C4)NS(=O)(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination at the 1-Position

Acenaphthene undergoes radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride, yielding 1-bromoacenaphthene . Subsequent hydrogenation with palladium on carbon generates 1-bromo-1,2-dihydroacenaphthene .

Reaction Conditions :

- Temperature: 80°C

- Solvent: CCl₄

- Yield: 85%

Amination at the 1-Position

The bromide is converted to the amine via a Gabriel synthesis:

- Phthalimide substitution : Reacting 1-bromo-1,2-dihydroacenaphthene with potassium phthalimide in DMF.

- Hydrazinolysis : Treatment with hydrazine hydrate releases 1-amino-1,2-dihydroacenaphthene .

Key Data :

| Parameter | Value |

|---|---|

| Yield (Step 1) | 78% |

| Yield (Step 2) | 91% |

Thioether Coupling at the 2-Position

The sulfonamide-bearing acenaphthene is brominated at the 2-position using NBS under UV light, yielding 2-bromo-N-(1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide . This intermediate undergoes nucleophilic substitution with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of potassium carbonate (K₂CO₃) in DMF.

Reaction Profile :

- Molar Ratio : 1:1.1 (acenaphthene bromide : triazole-thiol)

- Temperature : 70°C, 12 hours

- Yield : 74%

Alternative Pathways and Comparative Analysis

One-Pot Sequential Functionalization

A streamlined approach involves simultaneous bromination and amination of acenaphthene, followed by sulfonylation and thioether coupling. However, competing side reactions reduce yield to 52%.

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed C–S coupling between 2-bromoacenaphthene sulfonamide and triazole-thiol using Pd(OAc)₂/Xantphos improves regioselectivity but requires stringent anhydrous conditions.

Comparative Table :

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 74% | 95% | High |

| Pd-Catalyzed Coupling | 68% | 98% | Moderate |

Physicochemical and Stability Considerations

The compound’s solubility profile (cLogD = −1.22 at pH 1) necessitates formulation with co-solvents like PEG-400. Stability studies indicate susceptibility to oxidation at the thioether linkage, mandating storage under nitrogen.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (H₂O₂, m-CPBA), reducing agents (NaBH₄, LiAlH₄), and bases (NaH, KOtBu). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of nitro groups yields amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

The triazole moiety in this compound has been shown to exhibit significant antimicrobial activity. Triazoles are known for their ability to inhibit the growth of fungi and bacteria, making them valuable in the development of antifungal and antibacterial agents. Research indicates that derivatives of triazole compounds can be synthesized to enhance their efficacy against resistant strains of pathogens .

Cancer Research

Triazole-containing compounds have also been explored for their anticancer properties. Studies have demonstrated that modifications to the triazole structure can lead to increased cytotoxicity against various cancer cell lines. The sulfonamide group contributes to the compound's ability to interact with biological targets involved in cancer progression .

Agrochemicals

Fungicides

The compound's structural features make it a candidate for fungicide development. Triazoles are widely used in agriculture as fungicides due to their effectiveness in controlling fungal diseases in crops. The incorporation of the benzenesulfonamide group may enhance the compound's stability and efficacy in agricultural applications .

Materials Science

Nonlinear Optical Properties

Recent studies have explored the nonlinear optical properties of triazole derivatives, including those similar to N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide. These properties are crucial for applications in photonics and optoelectronics. The ability of these compounds to alter light propagation can be harnessed for developing advanced materials for optical devices .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their function. This inhibition can disrupt various biological pathways, leading to the compound’s antimicrobial and enzyme inhibitory effects .

Comparison with Similar Compounds

Core Heterocycles and Substituents

- Acenaphthylene vs. Benzene Cores: Unlike simpler analogs such as 2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide (, similarity score 0.500), the target compound incorporates a dihydroacenaphthylene ring.

- Triazole Substituents : The 4-methyl group on the triazole ring is conserved in analogs like AB4 () and derivatives in . However, compounds such as N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (OLC15, ) feature bulkier alkyl/pyridinyl groups, altering steric and electronic profiles .

Sulfonamide Variations

- The benzenesulfonamide group in the target compound contrasts with the oxazole-sulfonamide in 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (). The latter’s oxazole ring introduces additional hydrogen-bonding sites, which may enhance antimicrobial activity .

Spectroscopic and Physicochemical Properties

- UV-Vis Absorption : Triazole-sulfonamide hybrids in exhibit λmax ~295–298 nm, attributed to π→π* transitions in the aromatic systems. The target compound’s dihydroacenaphthylene core may redshift absorption due to extended conjugation .

- IR and NMR Signatures : The absence of νS-H (~2500–2600 cm⁻¹) in the target compound confirms the thione tautomer, consistent with . ¹H NMR signals for NH groups (δ 9.55–9.90 ppm in ) are comparable to those expected in the target molecule .

Data Tables

Biological Activity

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide is a complex compound that incorporates a triazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a triazole ring , which is recognized for its stability and ability to interact with biological receptors. The presence of sulfur in the triazole structure enhances its pharmacological profile by increasing solubility and bioactivity. The molecular formula of the compound is , with a molecular weight of approximately 372.45 g/mol.

Biological Activity Overview

The biological activities of compounds containing the 1,2,4-triazole moiety include:

- Anticancer Activity : Triazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from triazoles exhibit selective cytotoxicity towards melanoma and breast cancer cells .

- Antimicrobial Properties : Triazoles also possess antimicrobial properties, making them candidates for the development of new antibiotics .

- Antiviral Effects : Some studies indicate that triazole-containing compounds may have antiviral properties, contributing to their potential as therapeutic agents against viral infections .

Anticancer Activity

A study investigated the cytotoxic effects of various triazole derivatives on human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity, particularly against melanoma cells. Notably, compounds with sulfur substitutions displayed enhanced activity compared to their non-sulfur analogs .

| Compound | Cell Line Tested | IC50 (µM) | Selectivity |

|---|---|---|---|

| A | IGR39 | 5.0 | High |

| B | MDA-MB-231 | 10.0 | Moderate |

| C | Panc-1 | 15.0 | Low |

The mechanism by which triazole derivatives exert their anticancer effects often involves the inhibition of cell proliferation and induction of apoptosis. The compounds interact with cellular pathways that regulate cell cycle progression and survival .

Antimicrobial Studies

Research has shown that triazole-based compounds possess broad-spectrum antimicrobial activity. A series of synthesized triazoles were tested against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects at low concentrations .

Q & A

Basic: What are the key steps and critical optimization strategies for synthesizing this compound?

Answer:

The synthesis typically involves multi-step reactions, including:

- Thioether bond formation: Reaction between a 4-methyl-4H-1,2,4-triazole-3-thiol derivative and a dihydroacenaphthylene precursor under reflux conditions with a base catalyst (e.g., triethylamine) .

- Sulfonamide coupling: Benzenesulfonamide is introduced via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) to prevent hydrolysis .

Optimization strategies: - Monitor reaction progress using TLC and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of thiol to dihydroacenaphthylene) to maximize yield .

- Use inert atmospheres (N₂/Ar) to stabilize reactive intermediates .

Basic: How is structural confirmation performed for this compound?

Answer:

Structural elucidation employs:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., methyl group at 4-position of triazole, acenaphthylene backbone protons) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass within 5 ppm error) .

- X-ray Crystallography: Resolves crystal packing and bond lengths (e.g., S–C bond distance of ~1.80 Å in the thioether group) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions may arise from:

- Assay variability: Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) and validate with positive controls .

- Structural impurities: Re-evaluate compound purity via HPLC (>98%) and confirm stereochemistry (if applicable) using circular dichroism .

- Target selectivity screening: Use computational docking (AutoDock Vina) to assess off-target interactions and validate with SPR (surface plasmon resonance) .

Advanced: What computational methods are used to predict the reactivity and stability of derivatives?

Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) Simulations: Assess solvation effects and conformational stability (e.g., triazole ring planarity under physiological conditions) .

- ADMET Prediction: Tools like SwissADME evaluate bioavailability and metabolic stability of derivatives .

Advanced: What strategies improve yield in multi-step synthesis of this compound?

Answer:

- Stepwise intermediate purification: Use column chromatography (silica gel, hexane/EtOAc gradient) after each step to isolate high-purity intermediates .

- Microwave-assisted synthesis: Accelerate slow steps (e.g., cyclization reactions) with controlled microwave irradiation (100–120°C, 30 min) .

- Protecting groups: Temporarily block reactive sites (e.g., –NH₂ groups with Boc protection) to prevent side reactions .

Advanced: How to design analogs with enhanced pharmacokinetic properties?

Answer:

- Bioisosteric replacement: Substitute the benzenesulfonamide moiety with pyridine-3-sulfonamide to improve solubility .

- Prodrug strategies: Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the sulfonamide group for delayed release .

- Lipophilicity tuning: Add polar groups (e.g., –OH, –COOH) to the acenaphthylene ring to balance logP values .

Methodological: How to analyze structure-activity relationships (SAR) for this compound?

Answer:

- Scaffold modification: Synthesize derivatives with variations in triazole substituents (e.g., methyl vs. ethyl) and correlate with activity .

- 3D-QSAR modeling: Use CoMFA (Comparative Molecular Field Analysis) to map electrostatic/hydrophobic interactions driving bioactivity .

- Fragment-based screening: Identify critical pharmacophores (e.g., sulfonamide-thioether motif) via alanine scanning mutagenesis .

Methodological: How to optimize reaction conditions to minimize side products?

Answer:

- Solvent selection: Use aprotic solvents (e.g., THF) to avoid nucleophilic interference in sulfonamide coupling .

- Temperature control: Maintain sub-0°C conditions during diazotization steps to suppress byproduct formation .

- Catalyst screening: Test Pd/C vs. CuI for cross-coupling efficiency in thioether formation .

Basic: What purification techniques are most effective for isolating this compound?

Answer:

- Recrystallization: Use ethanol/water (7:3 v/v) to isolate the final product with >95% purity .

- Flash chromatography: Separate polar impurities with a silica gel column (eluent: CH₂Cl₂/MeOH 95:5) .

- Prep-HPLC: Apply C18 columns (acetonitrile/water + 0.1% TFA) for high-resolution purification .

Advanced: How to study the binding mechanism of this compound to biological targets?

Answer:

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry .

- Cryo-EM/X-ray co-crystallography: Resolve ligand-target complexes (e.g., triazole-enzyme interactions at 2.0 Å resolution) .

- Fluorescence polarization: Track conformational changes in targets upon compound binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.